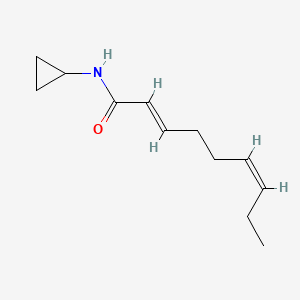

(2E,6Z)-N-cyclopropylnona-2,6-dienamide

Description

Classification and Structural Features within N-Acyl Amine Chemistry

(2E,6Z)-N-cyclopropylnona-2,6-dienamide belongs to the broad class of organic compounds known as N-acyl amines. nih.gov This classification is defined by the presence of an acyl group linked to an amine via an amide bond. The defining structural characteristics of this compound are its nine-carbon fatty acid backbone with two double bonds at the second and sixth positions, and a cyclopropyl (B3062369) group attached to the amide nitrogen.

The specific stereochemistry of the double bonds, (2E,6Z), is crucial to its three-dimensional shape, which in turn influences its physical and biological properties. The cyclopropyl moiety is a particularly noteworthy feature. This small, highly strained ring is a bioisostere for other chemical groups and is known to enhance metabolic stability and receptor affinity in various bioactive molecules. nih.govlongdom.org

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| Key Structural Features | N-acyl amide, Dienamide, Cyclopropyl group |

| Stereochemistry | (2E,6Z) |

Significance and Research Interest in the Field of Bioactive Natural Products and Synthetic Analogs

The significance of N-acyl amines in biology is vast and well-documented. This class includes a multitude of endogenous signaling molecules that play critical roles in physiological and pathological processes. nih.govnih.gov A prime example is anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid that modulates pain, mood, and appetite. nih.govnih.gov

The discovery of such bioactive lipids has spurred significant research into both naturally occurring and synthetic N-acyl amines. nih.gov Scientists are keen to understand how the structural diversity within this class translates to a wide array of biological activities. The presence of the cyclopropyl group in this compound is of particular interest, as cyclopropane-containing compounds have shown promise in various therapeutic areas, including the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov While no specific biological activity has been reported for this compound itself, its structural similarity to known bioactive lipids suggests it as a candidate for future investigation.

Overview of Established and Emerging Research Avenues for Related Fatty Amides

The field of fatty amide research is dynamic, with several established and emerging avenues of investigation. These provide a roadmap for potential future studies on this compound and its analogs.

Established Research Areas:

Endocannabinoid System Modulation: A primary focus has been on N-acyl ethanolamines and their interaction with cannabinoid receptors. nih.govnih.gov Structure-activity relationship studies continuously explore how modifications to the acyl chain and the amine headgroup affect receptor binding and signaling. researchgate.net

Pain and Inflammation: Many fatty acid amides are involved in the modulation of pain and inflammatory pathways. For instance, N-acyl amides can interact with transient receptor potential (TRP) channels, which are key players in sensory perception.

Metabolic Regulation: Certain N-acyl amino acids have been implicated in the regulation of energy homeostasis and appetite. nih.gov

Emerging Research Areas:

Microbiome Signaling: There is growing interest in the role of N-acyl amides in communication between the host and its gut microbiota.

Plant Biology: N-acyl ethanolamines have been found to act as plant growth regulators, suggesting a role for this class of compounds beyond the animal kingdom. nih.gov

Antimicrobial Activity: Some amide derivatives containing a cyclopropane (B1198618) ring have been shown to possess antibacterial and antifungal properties. nih.gov

The synthesis and biological evaluation of novel N-substituted amides remain a vibrant area of research, with studies exploring their potential as insecticides and fungicides. nih.govnih.gov Given the structural elements of this compound, it represents a molecule of interest at the crossroads of these diverse research fields. While its current application is in the realm of flavor, its chemical identity as an N-acyl amine with a unique cyclopropyl modification warrants deeper exploration into its potential biological activities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

608514-55-2 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(2E,6Z)-N-cyclopropylnona-2,6-dienamide |

InChI |

InChI=1S/C12H19NO/c1-2-3-4-5-6-7-8-12(14)13-11-9-10-11/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,13,14)/b4-3-,8-7+ |

InChI Key |

BTSTZWOTLKSKHV-ODYTWBPASA-N |

Isomeric SMILES |

CC/C=C\CC/C=C/C(=O)NC1CC1 |

Canonical SMILES |

CCC=CCCC=CC(=O)NC1CC1 |

physical_description |

Pale yellow low melting solid; Meaty, Herb-like aroma |

solubility |

Sparingly soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Chemo- and Stereoselective Synthesis of the Nona-2,6-dienamide Backbone

The synthesis of the nona-2,6-dienamide backbone with the specific (2E,6Z) configuration is a critical challenge that necessitates stereocontrolled reactions.

Control of (2E,6Z) Diene Configuration

A key precursor to the target amide is (2E,6Z)-nonadienal. A documented synthetic route to this aldehyde involves the condensation of malonic acid with cis-4-heptenal, which establishes the desired stereochemistry of the double bonds to form (2E,6Z)-nonadienoic acid. google.com This intermediate can then be further processed to the corresponding amide.

Alternative strategies for the stereocontrolled synthesis of (E,Z)-dienals have been developed, such as a tandem Rh(I)-catalyzed rearrangement of propargyl vinyl ethers. google.comnih.gov This method suggests that the Z-stereochemistry of the first double bond arises from a six-membered cyclic intermediate, while the E-stereochemistry of the second double bond is a result of a subsequent protodemetalation step. nih.gov While not specifically applied to the nona-2,6-dienal system, this approach offers a potential pathway for controlling the diene configuration.

The Wittig reaction and its variations are also powerful tools for stereoselective alkene synthesis. mdpi.com For instance, the synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid has been achieved through a stereoselective Wittig reaction between an aldehyde and a triphenylphosphonium salt, followed by stereocontrolled reduction of a triple bond. orgsyn.org Such methodologies could be adapted for the synthesis of the (2E,6Z)-nona-2,6-dienoic acid backbone.

Table 1: Selected Methods for Stereocontrolled Diene Synthesis

| Method | Key Features | Potential Applicability to (2E,6Z)-nona-2,6-dienamide |

| Condensation of malonic acid with cis-4-heptenal | Direct route to (2E,6Z)-nonadienoic acid. google.com | Directly applicable for the synthesis of the carboxylic acid precursor. |

| Rh(I)-catalyzed rearrangement of propargyl vinyl ethers | Tandem reaction for functionalized (E,Z)-dienals. google.comnih.gov | Offers a potential alternative for controlling the diene stereochemistry. |

| Wittig Reaction | Versatile for stereoselective alkene formation. mdpi.com | Can be adapted for the construction of the diene system with desired stereochemistry. orgsyn.org |

| Palladium-catalyzed cross-coupling | Coupling of pre-functionalized alkenyl partners. mdpi.com | Allows for the assembly of the diene from smaller, stereodefined fragments. |

Efficient Formation of the Amide Linkage

Once the (2E,6Z)-nona-2,6-dienoic acid is obtained, the subsequent formation of the amide bond with cyclopropylamine (B47189) is a crucial step. A variety of coupling reagents can be employed for this transformation. Common methods include the use of carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov

The use of acyl chlorides, generated in situ from the carboxylic acid, is another prevalent method for amide bond formation. researchgate.net This approach can be highly effective but may require careful control of reaction conditions to avoid unwanted side reactions with the diene functionality.

Incorporation of the N-Cyclopropyl Moiety in Amide Synthesis

The direct use of cyclopropylamine in standard amidation reactions is the most straightforward approach for incorporating the N-cyclopropyl moiety. researchgate.net However, alternative methods for N-cyclopropylation of amides have been explored. One such method involves the use of a cyclopropylbismuth reagent, which can directly transfer the cyclopropyl (B3062369) group to a pre-existing amide under copper catalysis. orgsyn.org This could be a valuable strategy if direct amidation with cyclopropylamine proves to be inefficient or problematic.

The synthesis of various N-arylcyclopropylamines has been achieved through a palladium-catalyzed C-N bond formation between an aryl bromide and cyclopropylamine. researchgate.net While this method is for aryl amines, it highlights the utility of palladium catalysis in forming C-N bonds involving a cyclopropylamine, which could potentially be adapted for the synthesis of N-cyclopropyl dienamides.

Design and Synthesis of Stereoisomeric and Structural Analogs

The synthesis of stereoisomers of (2E,6Z)-N-cyclopropylnona-2,6-dienamide would involve the use of starting materials with different double bond configurations. For example, starting with trans-4-heptenal in the malonic acid condensation would be expected to yield the (2E,6E) isomer. The synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate has been achieved with high stereoselectivity using palladium-catalyzed alkenylation, demonstrating that control over all possible stereoisomers is feasible. mdpi.com

Structural analogs can be designed by modifying either the diene backbone or the N-substituent. For instance, the chain length of the dienoic acid could be varied, or different substituents could be introduced on the cyclopropyl ring. The synthesis of a variety of amide derivatives containing a cyclopropane (B1198618) ring has been reported, where different amines were coupled with a cyclopropanecarboxylic acid derivative. nih.govresearchgate.net These approaches can be applied to generate a library of structural analogs of the target compound.

Novel Catalytic Approaches for Targeted Modifications

Modern catalytic methods offer powerful tools for the synthesis and modification of complex molecules like this compound. The direct catalytic amidation of carboxylic acids is an area of active research, with catalysts based on boron, zirconium, and other metals being developed to promote the reaction under mild conditions. orgsyn.orgrsc.orgchemrxiv.org These methods could provide more efficient and environmentally friendly alternatives to traditional coupling reagents.

Palladium-catalyzed oxidative N-α,β-dehydrogenation of amides has been reported as a method for the synthesis of dienamides. mdpi.com This approach could potentially be used to introduce the diene functionality into a pre-existing N-cyclopropylnonanamide.

Furthermore, catalytic methods can be employed for the targeted modification of the dienamide structure. For example, the olefin metathesis reaction, catalyzed by ruthenium or molybdenum complexes, is a powerful tool for the formation of carbon-carbon double bonds and could be used to construct or modify the diene system. mdpi.com

Structure Activity Relationship Sar Elucidation

Correlating N-Cyclopropyl Group Modifications with Biological Activity Profiles

The N-cyclopropyl group is a key feature of the title compound, imparting a degree of rigidity and specific spatial orientation to the amide head. In medicinal chemistry, the cyclopropyl (B3062369) ring is often employed as a bioisostere for other small alkyl groups or even larger, unsaturated moieties due to its unique electronic and conformational properties. nanobioletters.commdpi.com

Modifications to this N-substituent can profoundly impact biological activity. For instance, replacing the cyclopropyl group with linear or branched alkyl chains of varying sizes would alter the lipophilicity and steric bulk around the amide nitrogen. Studies on other N-substituted amides have shown that even subtle changes, such as the difference between an N-methyl and an N-ethyl group, can significantly affect receptor binding affinity and efficacy. In the context of fatty acid amides, the size and nature of the N-substituent are crucial for interactions with target proteins. mdpi.com

Furthermore, the cyclopropyl group can influence the metabolic stability of the molecule. Its compact and strained ring structure can make it less susceptible to enzymatic degradation compared to linear alkyl chains, a desirable property in drug design. nanobioletters.com The introduction of substituents on the cyclopropyl ring itself could further refine its electronic properties and steric profile, offering a pathway to modulate biological activity.

| Compound | N-Substituent Modification | Predicted Impact on Biological Activity |

| (2E,6Z)-N-cyclopropylnona-2,6-dienamide | Baseline | Reference activity |

| Analog 1 | N-methyl | Potential for altered receptor affinity due to reduced steric bulk. |

| Analog 2 | N-isopropyl | Increased lipophilicity and steric hindrance, may decrease activity. |

| Analog 3 | N-phenyl | Significant change in electronics and sterics, likely to alter target specificity. |

This table presents hypothetical analogs to illustrate the principles of N-substituent modification and their predicted general effects on bioactivity based on established SAR principles.

Influence of Alkyl Chain Length and Degree/Position of Unsaturation on Receptor Interactions

Altering the length of the carbon chain would directly impact the molecule's lipophilicity and its ability to fit within the binding pocket of a receptor. For many fatty acid amide-responsive receptors, there is an optimal chain length for activity, with both shorter and longer chains leading to a decrease in potency.

The degree and position of unsaturation are also paramount. The two double bonds in the (2E,6Z) configuration create specific kinks in the alkyl chain, dictating its three-dimensional conformation. Shifting the position of these double bonds or changing their cis/trans (Z/E) geometry would drastically alter the molecule's shape and its ability to engage in precise interactions with a biological target. Studies on unsaturated N-acyl-vanillyl-amides have shown that both the number and the configuration of double bonds in the fatty acyl chain are critical for their biological activity.

| Compound | Alkyl Chain Modification | Predicted Impact on Receptor Interactions |

| This compound | C9 chain, double bonds at C2 and C6 | Reference interaction profile |

| Analog 4 | Saturated nonanamide | Loss of conformational rigidity, likely reduced or altered receptor binding. |

| Analog 5 | C11 dienamide (undeca-2,6-dienamide) | Increased lipophilicity, may enhance or decrease binding depending on receptor pocket size. |

| Analog 6 | (2E,7Z)-N-cyclopropylnona-2,7-dienamide | Altered spatial arrangement of the chain, likely impacting binding affinity. |

This table presents hypothetical analogs to illustrate the principles of alkyl chain modification and their predicted general effects on receptor interactions based on established SAR principles.

Stereochemical Impact of (2E,6Z) Configuration on Molecular Recognition

Stereochemistry plays a non-negotiable role in molecular recognition. The specific (2E,6Z) configuration of the double bonds in this compound defines a precise three-dimensional arrangement of atoms. The trans (E) configuration at the C2-C3 double bond and the cis (Z) configuration at the C6-C7 double bond create a distinct molecular shape that is recognized by its biological target.

Rational Design of Enhanced Bioactive Scaffolds Based on SAR Data

The elucidation of the structure-activity relationships for this compound provides a roadmap for the rational design of new, potentially more potent and selective analogs. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can systematically design novel compounds.

For example, if the N-cyclopropyl group is found to be crucial for maintaining a specific conformation of the amide bond, it could be retained while modifications are made to the alkyl chain to enhance lipophilicity or introduce new interaction points. Conversely, if the (2E,6Z)-dienamide chain is the primary pharmacophore, the N-cyclopropyl group could be replaced with other small, rigid rings or bioisosteric groups to fine-tune properties like solubility or metabolic stability. mdpi.com

Computational modeling techniques, such as molecular docking, can be employed to simulate how different analogs of this compound might interact with a putative receptor. This in-silico approach, guided by the experimental SAR data, can help prioritize the synthesis of new compounds with a higher probability of desired biological activity, accelerating the discovery of enhanced bioactive scaffolds.

Biological Activities and Cellular Responses Excluding Clinical Human Data

Modulation of Intracellular Signaling Pathways

Detailed studies on how (2E,6Z)-N-cyclopropylnona-2,6-dienamide modulates intracellular signaling pathways are not available in the public domain.

While the classification of this compound as a fatty amide implies a potential interaction with lipid signaling networks, specific research to confirm or detail this involvement is not currently published.

There is no specific information available in the scientific literature that identifies the enzymes or receptors with which this compound may interact.

Activity in Diverse In Vitro Biological Systems

No data from in vitro studies detailing the biological activity of this compound in various biological systems has been found in publicly accessible research.

Preclinical Assessment of Biological Effects in Model Organisms

Information regarding preclinical assessments of this compound in model organisms is not available in the reviewed scientific literature.

Functional Roles in Chemoreception and Sensory Transduction Mechanisms

The compound is listed in patents related to fragrance and flavor compounds, indicating a role in chemoreception, specifically as a scent or taste molecule. However, the precise mechanisms of its sensory transduction at a molecular level have not been detailed in the available literature.

Molecular Mechanisms of Action

Elucidation of Molecular Targets and Binding Dynamics

Detailed experimental data on the specific molecular targets of (2E,6Z)-N-cyclopropylnona-2,6-dienamide are not extensively documented in publicly available scientific literature. However, based on the well-established pharmacology of structurally related N-acyl amides, several potential targets can be hypothesized.

N-acyl amides are a diverse class of lipid signaling molecules known to interact with a variety of receptors and enzymes. wikipedia.orgresearchgate.net A prominent family of receptors targeted by many N-acyl amides are the Transient Receptor Potential (TRP) channels, particularly the vanilloid receptor 1 (TRPV1). nih.govnih.gov The activation of these channels is often dependent on the structure of the acyl chain, including its length and degree of saturation. nih.gov It is plausible that this compound could modulate the activity of one or more TRP channels, although this requires experimental validation.

Another key molecular player in the biological activity of many fatty acid amides is the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.govuniprot.org FAAH is the primary enzyme responsible for the degradation of many endocannabinoid and related N-acyl amides. uniprot.orgwikipedia.org The structure of this compound, with its amide linkage, makes it a potential substrate for FAAH. The rate of hydrolysis by FAAH is influenced by the nature of both the fatty acid and the amine moiety. nih.govpnas.org

Table 1: Potential Molecular Targets of this compound (Hypothesized)

| Molecular Target | Class | Potential Interaction | Basis for Hypothesis |

| Transient Receptor Potential (TRP) Channels | Ion Channel | Agonist or Antagonist | Structural similarity to other N-acyl amide TRP channel modulators. nih.govnih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Enzyme | Substrate for Hydrolysis | Presence of an amide bond characteristic of FAAH substrates. nih.govuniprot.org |

Characterization of Receptor Activation and Downstream Cascades

In the absence of direct studies on this compound, the characterization of its receptor activation and subsequent downstream signaling cascades remains speculative. However, by examining the known effects of other N-acyl amides on their receptors, we can infer potential pathways.

Should this compound act as an agonist at a TRP channel, its binding would likely induce a conformational change in the channel protein, leading to the influx of cations such as calcium (Ca2+) and sodium (Na+). This influx can depolarize the cell membrane and trigger a variety of downstream signaling events. For instance, in sensory neurons, activation of TRPV1 by agonists leads to the sensation of pain and heat. The subsequent rise in intracellular calcium can activate a cascade of enzymes, including protein kinases and phosphatases, which in turn can modulate cellular processes like gene expression and neurotransmitter release.

Conversely, if the compound acts as an antagonist, it would bind to the receptor without activating it, thereby blocking the action of endogenous agonists. The specific downstream effects would depend on the physiological role of the particular TRP channel and the context of the cell type in which it is expressed.

Enzymatic Biotransformation and Preclinical Metabolic Fate

The metabolic fate of this compound is anticipated to follow the general pathways established for other fatty acid amides.

Pathways Governing Fatty Amide Metabolism

The primary route for the breakdown of many N-acyl amides is enzymatic hydrolysis. nih.gov As mentioned, Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in this process, catalyzing the cleavage of the amide bond to release the constituent fatty acid and amine. uniprot.orgnih.gov In the case of this compound, this would yield (2E,6Z)-nona-2,6-dienoic acid and cyclopropylamine (B47189).

The biosynthesis of N-acyl amides can occur through several proposed pathways. One major route involves the action of N-acyltransferases, which catalyze the transfer of a fatty acyl group from an acyl-CoA to an amine. google.com Another pathway involves the N-acylation of phosphatidylethanolamine (B1630911) to form N-acyl-phosphatidylethanolamine (NAPE), which is then cleaved by a specific phospholipase D to yield an N-acylethanolamide. nih.gov While this compound is not an ethanolamide, similar enzymatic machinery may be involved in its formation, utilizing cyclopropylamine as the amine substrate.

Role in Processes such as Lipid Peroxidation

The unsaturated nature of the nona-2,6-dienoyl chain in this compound suggests a potential role in processes related to lipid peroxidation. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can be detrimental to cell membranes and other cellular components.

Some N-acylethanolamides have demonstrated protective effects against lipid peroxidation. nih.gov This antioxidant activity is thought to be related to the ability of the unsaturated fatty acyl chains to scavenge free radicals. It is conceivable that this compound could exhibit similar properties, although this would need to be confirmed through experimental studies. The presence of two double bonds in its acyl chain could make it susceptible to oxidation itself, or it could potentially interrupt the lipid peroxidation chain reaction. The FooDB entry for this compound notes its potential involvement in lipid peroxidation.

Advanced Analytical and Bioanalytical Methodologies

High-Resolution Chromatographic and Spectroscopic Techniques for Compound Characterization

The definitive structural confirmation and purity assessment of a synthesized or isolated compound such as (2E,6Z)-N-cyclopropylnona-2,6-dienamide rely on the combined application of high-resolution chromatographic and spectroscopic methods.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating the compound from impurities and isomers.

HPLC: Reversed-phase HPLC (RP-HPLC) is a primary tool for the analysis and purification of N-acyl amides. mdpi.com For this compound, a C18 column with a gradient elution system, typically involving water and a polar organic solvent like acetonitrile (B52724) or methanol, would be effective. nih.gov Detection can be achieved using a UV detector, leveraging the absorbance of the conjugated double bond in the nona-2,6-dienamide structure.

GC-MS: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. avantiresearch.com For an amide like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. nih.gov The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation. researchgate.net

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the de novo structural elucidation of organic molecules. For this compound, ¹H NMR would reveal characteristic signals for the cyclopropyl (B3062369) protons, the olefinic protons of the E and Z double bonds, and the amide proton. ¹³C NMR would provide data on the number and type of carbon atoms, including the carbonyl carbon of the amide and the sp² carbons of the double bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with a liquid chromatograph and a quadrupole time-of-flight detector (LC-Q-TOF), provides an accurate mass measurement, allowing for the determination of the elemental composition. nih.gov The fragmentation pattern obtained through tandem mass spectrometry (MS/MS) offers further structural details, helping to confirm the connectivity of the acyl chain and the cyclopropyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretching vibrations of the secondary amide and the C=C stretching of the alkenes. UV-Vis spectroscopy can be used to study the conjugated π-system of the molecule.

Interactive Table 1: Summary of Analytical Techniques for Characterization

Development of Quantitative Assays for Biological Matrices

To study the pharmacokinetics or potential endogenous roles of this compound, a robust and validated quantitative bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma, serum, or tissue homogenates due to its high sensitivity and selectivity. nih.govnih.gov

The development of such an assay involves several key steps:

Sample Preparation: The primary goal is to extract the analyte from the biological matrix while removing interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Internal Standard Selection: A suitable internal standard (IS) is crucial for accurate quantification. An ideal IS is a stable isotope-labeled version of the analyte (e.g., d4-(2E,6Z)-N-cyclopropylnona-2,6-dienamide), which has nearly identical chemical properties and chromatographic behavior but is distinguishable by mass. nih.gov

Chromatographic Separation: A UPLC/HPLC system is used to separate the analyte from matrix components that were not removed during sample preparation. A C18 or similar reversed-phase column is typically effective. mdpi.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and a specific product ion generated by collision-induced dissociation. This transition is highly specific to the analyte, minimizing interference.

Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its reliability. outsourcedpharma.comnalam.ca Validation includes assessing selectivity, accuracy, precision, calibration curve, lower limit of quantification (LLOQ), recovery, matrix effects, and stability. nalam.ca

Interactive Table 2: Hypothetical LC-MS/MS Method Parameters for Quantification

Interactive Table 3: Key Bioanalytical Method Validation Parameters

Aptamer-Based Isolation and Detection Strategies

Aptamers are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind specific targets with high affinity and selectivity. frontiersin.orgnih.gov They represent a promising alternative to antibodies for developing novel bioanalytical tools. nih.gov

The generation of aptamers specific for a small molecule like this compound is achieved through an in vitro process called Systematic Evolution of Ligands by EXponential enrichment (SELEX). nih.govalphalifetech.com

The SELEX process involves several iterative rounds:

Library Incubation: A vast library of random oligonucleotides (10¹⁴-10¹⁶ different sequences) is incubated with the target molecule. nih.gov

Partitioning: A key challenge for small molecule targets is separating the few aptamer-target complexes from the vast excess of unbound oligonucleotides. nih.gov This is often overcome by immobilizing the target molecule, this compound, onto a solid support like magnetic beads. bwise.kr Unbound sequences are then washed away.

Elution: The bound sequences are released from the target.

Amplification: The recovered sequences are amplified using the polymerase chain reaction (PCR).

Enrichment: The process is repeated for multiple rounds (typically 8-15), with increasing stringency to enrich the pool with the highest affinity sequences. alphalifetech.com

After the SELEX process, the enriched pool is sequenced, and candidate aptamers are characterized. The binding affinity (dissociation constant, Kd) and specificity of each aptamer candidate must be determined. Common characterization techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Backscattering Interferometry (BSI). nih.govnih.govacs.org These methods provide quantitative data on how strongly and specifically the aptamer binds to this compound compared to structurally similar molecules.

Interactive Table 4: The SELEX Process for Aptamer Selection

Once a high-affinity aptamer for this compound is selected and characterized, it can be used as the recognition element in an "aptasensor". nih.gov Aptasensors translate the binding event between the aptamer and its target into a measurable signal. nih.gov The ease of chemical modification of aptamers allows for their integration into various sensor platforms. nih.gov

Common aptasensor platforms include:

Electrochemical Aptasensors: The aptamer is immobilized on an electrode surface. researchgate.net Target binding induces a conformational change in the aptamer, which alters the electrochemical signal (e.g., current or impedance) of a redox probe. nih.gov These sensors can be highly sensitive, low-cost, and suitable for portable devices. nih.gov

Optical Aptasensors: These sensors rely on changes in optical properties, such as fluorescence or color. nih.gov For example, a "structure-switching" aptamer can be designed with a fluorophore and a quencher. In the absence of the target, the aptamer is in a conformation where the quencher is close to the fluorophore, suppressing the signal. Target binding causes a conformational change that separates the pair, resulting in a detectable fluorescent signal. frontiersin.org Surface-Enhanced Raman Scattering (SERS) is another powerful optical technique that can be combined with aptamers for highly sensitive detection. nih.gov

Mass-Sensitive Aptasensors: Techniques like Surface Plasmon Resonance (SPR) can be used not only for characterization but also for real-time, label-free detection by measuring the change in mass on the sensor surface as the target binds to the immobilized aptamer. acs.org

The development of an aptasensor for this compound could enable rapid, on-site quantification, complementing traditional laboratory-based methods like LC-MS/MS.

Interactive Table 5: Comparison of Aptasensor Platforms

Natural Occurrence, Biosynthesis, and Ecological Significance

Identification and Verification of Natural Sources

Currently, there is a lack of definitive scientific literature identifying and verifying a specific natural source for (2E,6Z)-N-cyclopropylnona-2,6-dienamide. The compound is listed in the FooDB database, where its origin is broadly and unverifiedly suggested as "animal". However, this information is not substantiated by specific isolation or identification studies from any particular animal species.

N-alkylamides as a broader class are well-documented as secondary metabolites in various plant families, most notably the Asteraceae (e.g., in genera such as Spilanthes and Heliopsis) and Rutaceae. rsc.org These plants are known to produce a diverse array of amides, some of which possess significant biological activities. However, searches of the chemical constituents of these and other relevant plant species have not yielded a positive identification of this compound.

Similarly, while cyclopropane-containing fatty acids are known to be produced by some bacteria and plants, a direct link to the biosynthesis of an N-cyclopropyl amide of this nature has not been established. nih.gov Therefore, the natural occurrence of this specific compound remains an open area for future research and discovery.

Postulated Biosynthetic Pathways and Precursor Molecules

Due to the absence of identified natural sources, the biosynthetic pathway for this compound has not been elucidated. However, a hypothetical pathway can be postulated based on the known biosynthesis of related N-alkylamides and cyclopropane-containing molecules.

The formation of N-alkylamides in plants generally involves the condensation of a fatty acid and an amine moiety. The fatty acid portion of this compound is (2E,6Z)-nona-2,6-dienoic acid. This unsaturated fatty acid likely originates from common fatty acid precursors, such as oleic acid or linoleic acid, through a series of enzymatic reactions involving desaturation and chain shortening.

The origin of the N-cyclopropyl group is more speculative. The biosynthesis of cyclopropane (B1198618) rings in other natural products, such as cyclopropane fatty acids, typically involves the enzyme cyclopropane-fatty-acyl-phospholipid synthase. rsc.org This enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid. rsc.org It is conceivable that a similar enzymatic strategy could be involved in the formation of the cyclopropylamine (B47189) precursor, cyclopropylamine. nih.gov This would likely involve the modification of an amino acid or a related nitrogen-containing precursor.

The final step in the postulated pathway would be the condensation of (2E,6Z)-nona-2,6-dienoic acid (or its activated form, such as a CoA thioester) and cyclopropylamine, catalyzed by an amide synthase.

Table 1: Postulated Precursor Molecules

| Precursor Molecule | Likely Role |

|---|---|

| Oleic Acid | Initial fatty acid substrate |

| Linoleic Acid | Initial fatty acid substrate |

| (2E,6Z)-Nona-2,6-dienoic acid | Direct fatty acid precursor |

| S-Adenosyl-L-methionine (SAM) | Methylene donor for cyclopropane ring formation |

Role in Inter-species Communication and Ecological Interactions

The specific ecological significance of this compound is currently unknown, as no studies have investigated its role in any ecosystem. However, the known ecological functions of related N-alkylamides and cyclopropane-containing compounds can offer some insights into its potential roles.

N-alkylamides in plants often serve as defense compounds against herbivores and pathogens. nih.govresearchgate.netpugetsound.edu Their pungent and bioactive properties can deter feeding by insects and other animals. Some N-alkylamides are also involved in plant signaling pathways.

Cyclopropane fatty acids in bacterial and plant cell membranes are thought to play a role in adapting to environmental stress, such as changes in pH and temperature, by altering membrane fluidity and permeability.

Given these general functions of related compounds, it is plausible that this compound, if naturally produced, could be involved in:

Defense: Acting as a deterrent or toxin to herbivores or pathogens.

Signaling: Functioning as a signaling molecule within the producing organism or in interactions with other organisms.

Physiological Regulation: Contributing to the stability and function of cell membranes under specific environmental conditions.

Further research is required to isolate this compound from a natural source and subsequently investigate its bioactivity and ecological interactions to determine its specific role in nature.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2E,6Z)-Nona-2,6-dienoic acid |

| Oleic Acid |

| Linoleic Acid |

| S-Adenosyl-L-methionine |

Computational and Theoretical Chemistry Applications

Molecular Docking and Dynamics Simulations for Target Prediction and Ligand Binding

While specific molecular docking and dynamics simulation studies exclusively focused on (2E,6Z)-N-cyclopropylnona-2,6-dienamide are not extensively documented in publicly available literature, the principles of these techniques can be applied to predict its potential biological targets. As an N-acyl amide, this compound belongs to a class of molecules known to interact with various receptors and enzymes. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, potential targets for docking studies would include cannabinoid receptors (CB1 and CB2) and fatty acid amide hydrolase (FAAH), which are known to interact with structurally related endocannabinoids like anandamide (B1667382). mdpi.commdpi.com Such simulations would involve preparing the three-dimensional structure of the ligand, this compound, and docking it into the binding sites of these protein targets. The results would be scored based on the predicted binding affinity, providing a rank of potential protein interactions.

Molecular dynamics (MD) simulations could then be employed to study the stability of the predicted ligand-protein complexes over time. nih.gov An MD simulation of this compound within a model cell membrane, for instance, could reveal its preferred location and orientation, which is crucial for its interaction with membrane-bound proteins like the CB1 receptor. mdpi.com These simulations can also elucidate the conformational changes in both the ligand and the protein upon binding, offering a more dynamic picture of the interaction. nih.gov

Virtual screening of large compound libraries against biological targets is a common application of these techniques. Although no specific virtual screening studies including this compound have been published, its inclusion in such screenings against targets for N-acyl amides could reveal novel biological activities.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and reactivity of molecules. For this compound, methods like Density Functional Theory (DFT) can be used to perform a detailed conformational analysis. This would involve identifying the most stable three-dimensional structures (conformers) of the molecule by calculating their relative energies. The presence of rotatable bonds in the nona-2,6-dienamide chain suggests that the molecule can exist in multiple conformations, and identifying the low-energy conformers is key to understanding its interaction with biological targets.

Furthermore, quantum chemistry can predict various molecular properties that influence the reactivity of this compound. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. The electrostatic potential map highlights the electron-rich and electron-poor regions of the molecule, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, with its biological targets.

In Silico Prediction of Biological Activities and Bioavailability (excluding human-specific ADMET)

In silico tools can predict a range of physicochemical and biological properties of a molecule based on its structure. For this compound, several such properties have been predicted using various models. These predictions are valuable for assessing its potential as a biologically active agent.

| Property | Predicted Value | Source |

|---|---|---|

| Water Solubility | 0.14 g/L | ALOGPS |

| logP | 3.35 | ALOGPS |

| Bioavailability | Yes | ChemAxon |

| Rule of Five | Yes | ChemAxon |

| Ghose Filter | Yes | ChemAxon |

| Veber's Rule | Yes | ChemAxon |

| MDDR-like Rule | No | ChemAxon |

The predicted water solubility of 0.14 g/L suggests that the compound is sparingly soluble in water. The predicted octanol-water partition coefficient (logP) of 3.35 indicates a lipophilic character, which is typical for N-acyl amides and suggests it may readily cross biological membranes. The positive predictions for bioavailability, the Rule of Five, the Ghose Filter, and Veber's Rule suggest that the compound has drug-like properties. These rules are empirical filters used in drug discovery to assess the likelihood of a compound being orally active. The "MDDR-like Rule" being negative suggests it may not fit the profile of compounds in the MACCS Drug Data Report database.

Future Research Trajectories and Identified Gaps

Discovery of Novel Biological Activities and Pharmacological Applications

A significant gap in the current scientific literature is the absence of studies on the biological effects of (2E,6Z)-N-cyclopropylnona-2,6-dienamide. The structural components of the molecule, however, suggest several promising avenues for investigation. The N-acyl amide moiety is a common feature in a diverse range of biologically active lipids that act as signaling molecules. nih.gov Many N-acyl amides, such as the N-acylethanolamines (including the endocannabinoid anandamide), exhibit a wide array of pharmacological effects, from neurotransmission to inflammation modulation. nih.govnih.gov

Future research should, therefore, focus on screening this compound for a variety of biological activities. Given that fatty acid amides are known to interact with cannabinoid receptors, initial studies could explore its binding affinity for CB1 and CB2 receptors. nih.gov Furthermore, the cyclopropane (B1198618) ring is a structural feature present in numerous pharmaceutical compounds and is known to enhance metabolic stability and potency. nih.gov Research into amide derivatives containing a cyclopropane ring has revealed potential antimicrobial and antifungal activities. nih.gov Consequently, assessing the antimicrobial and antifungal properties of this compound against a panel of pathogenic bacteria and fungi is a logical and promising research direction.

The dienamide structure also warrants investigation for anti-inflammatory properties. Many bioactive lipids are involved in inflammatory pathways, and the specific stereochemistry of the double bonds in this compound could confer selectivity for specific enzymes or receptors in these pathways.

Development of Sustainable and Scalable Synthetic Routes

While the synthesis of amides is a well-established area of organic chemistry, the development of sustainable and scalable routes for the production of this compound presents an important research opportunity. Traditional methods for amide bond formation often rely on harsh reagents and generate significant waste. Modern synthetic chemistry is increasingly focused on "green" methodologies that are more environmentally friendly and economically viable. acs.org

Future research should explore enzymatic approaches to the synthesis of this compound. Lipases, for instance, have been successfully employed for the formation of amide bonds under mild conditions. nih.gov The development of a biocatalytic route would not only be more sustainable but could also offer high stereoselectivity, which is crucial for the synthesis of the specific (2E,6Z) isomer.

Furthermore, investigations into transition-metal-free amidation reactions could provide a scalable and cost-effective synthetic pathway. rsc.org Research into the synthesis of unsaturated amides and cyclopropylamines will be highly relevant in this context. nih.govorganic-chemistry.orgacs.org The scalability of any proposed synthetic route is a critical consideration for enabling the production of sufficient quantities of the compound for extensive biological testing and potential future applications. A comparative analysis of different synthetic strategies, evaluating factors such as yield, cost, and environmental impact, would be a valuable contribution to the field.

High-Throughput Screening for Related Bioactive Amides and Their Derivatization

The structural backbone of this compound provides a scaffold for the generation of a chemical library of related compounds. High-throughput screening (HTS) of such a library could rapidly identify novel bioactive amides with enhanced potency or different pharmacological profiles. nih.govyoutube.com

A key area for future research is the creation of a focused library of analogues of this compound. This could involve variations in the length and saturation of the fatty acid chain, modification or replacement of the cyclopropyl (B3062369) group, and alterations to the stereochemistry of the double bonds. HTS of this library against a diverse panel of biological targets, including G-protein coupled receptors, ion channels, and enzymes, could uncover unexpected therapeutic applications. nih.gov

Moreover, the derivatization of this compound itself is an important research trajectory. The amide nitrogen provides a potential site for functionalization, allowing for the attachment of fluorescent probes, affinity tags, or other chemical moieties. nih.gov Such derivatives would be invaluable tools for studying the compound's mechanism of action, cellular uptake, and distribution. Strategies for the derivatization of carboxylic acids and amides are well-documented and could be adapted for this purpose. thermofisher.com

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of various "omics" technologies, such as metabolomics, lipidomics, proteomics, and transcriptomics, can provide a holistic view of the cellular and physiological changes induced by the compound. wikipedia.org

Future research should employ metabolomics and lipidomics to investigate how this compound alters the landscape of small molecules and lipids within a biological system. nih.govvcu.edunih.govmdpi.com This could reveal the metabolic pathways affected by the compound and identify potential biomarkers of its activity. Given that it is a fatty amide, it may influence the broader N-acyl amide and endocannabinoid metabolic networks. nih.gov

Q & A

Q. How can (2E,6Z)-N-cyclopropylnona-2,6-dienamide be synthesized with stereochemical control?

A six-step stereoselective synthesis using non-deliquescent phosphonium salts under low-temperature conditions has been reported, achieving a 47% overall yield. This method emphasizes forming (2E,6Z) configurations via Wittig or Horner-Wadsworth-Emmons reactions, ensuring minimal isomerization during coupling steps .

Q. What analytical techniques are used to confirm the structural identity and purity of this compound?

Structural confirmation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Purity is assessed via HPLC with UV detection or GC-MS for volatile derivatives. SMILES (C/C=C\C/C=C/C(=O)NC1CC1) and InChI identifiers aid in database alignment .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow H303+H313+H333 hazard statements: use PPE (gloves, goggles), avoid inhalation/ingestion, and store waste separately for professional disposal. Reactions should be conducted in fume hoods with neutralization protocols for acidic/byproduct gases .

Q. How is this compound isolated from natural sources, and what methods validate its presence?

It occurs as a trace component in Ribes sanguineum. Steam distillation or solvent extraction followed by GC-MS analysis identifies its presence using retention indices and spectral matching against synthetic standards .

Advanced Research Questions

Q. How does the (2E,6Z) configuration influence its bioactivity compared to other isomers?

Q. What experimental designs are optimal for evaluating its insect attractant properties?

Use dose-response bioassays in olfactometers or field traps with isomerically pure samples. Statistical analysis (ANOVA, Tukey’s HSD) compares capture rates across concentrations (e.g., 7.5 mg vs. 25 mg). Include controls with geometric isomers to isolate configuration-specific effects .

Q. How can contradictory data in bioactivity studies be resolved?

Apply multivariate analysis (PCA) to identify confounding variables (e.g., impurity profiles, environmental factors). Replicate experiments under standardized conditions and validate via LC-MS/MS to confirm compound integrity during bioassays .

Q. What strategies improve the scalability of its stereoselective synthesis?

Optimize phosphonium salt stability via low-temperature storage and inert atmospheres. Replace chromatographic purification with crystallization or distillation where possible. Computational modeling (DFT) predicts transition states to refine reaction conditions and minimize byproducts .

Notes

- Avoid referencing non-peer-reviewed sources (e.g., BenchChem).

- For pharmacological studies, prioritize in vitro enzyme inhibition assays (e.g., acetylcholinesterase) as indicated by its agrochemical classification .

- Structural analogs in and provide mechanistic insights for hypothesis-driven research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.